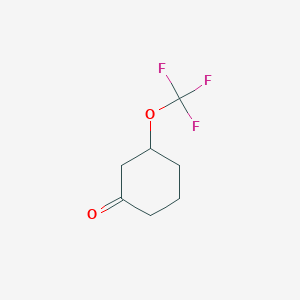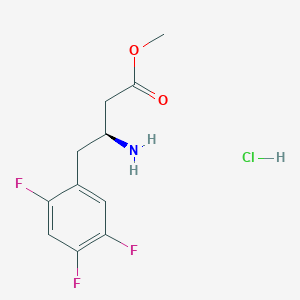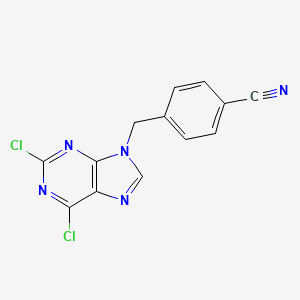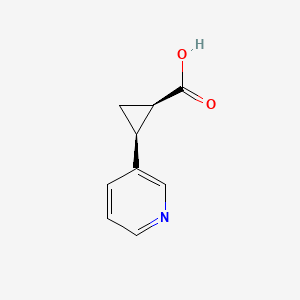
1-(2-Chlorophenethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenethyl)piperazine is a chemical compound belonging to the piperazine class of chemical substances. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, in particular, features a chlorophenethyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenethyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorophenethylamine with piperazine under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-chlorophenethylamine attacks the piperazine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
1-(2-Chlorophenethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound N-oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chlorophenethyl group can yield a variety of substituted piperazines.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions may involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: this compound N-oxide
Reduction: Reduced derivatives of this compound
Substitution: Various substituted piperazines
Applications De Recherche Scientifique
1-(2-Chlorophenethyl)piperazine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex chemical compounds.
Biology: The compound is used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Chlorophenethyl)piperazine exerts its effects involves interaction with molecular targets and pathways. The compound may act as a ligand for various receptors, influencing signaling pathways and cellular responses. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives of the compound.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenethyl)piperazine is compared with other similar compounds to highlight its uniqueness:
1-(3-Chlorophenyl)piperazine: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(4-Chlorophenyl)piperazine: Another positional isomer with the chlorine atom at the para position.
1-(2-Phenylethyl)piperazine: Similar to this compound but without the chlorine atom.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their molecular structures.
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUQEVMRHYRZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)
![N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride](/img/structure/B8098496.png)








